rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol
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Overview
Description
rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol is a chiral compound featuring a pyrrolidine ring substituted with a trifluoromethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the reaction of a suitable pyrrolidine derivative with a trifluoromethylating agent under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its desired biological effects. The pathways involved may include inhibition or activation of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
rac-[(2r,5s)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol can be compared with other similar compounds, such as:
(5S)-5-(Trifluoromethyl)pyrrolidin-2-one: This compound also features a trifluoromethyl group but differs in its functional groups and overall reactivity.
Pyrrolidine derivatives: Other pyrrolidine-based compounds may have different substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
[(2S,5R)-5-(trifluoromethyl)pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO/c7-6(8,9)5-2-1-4(3-11)10-5/h4-5,10-11H,1-3H2/t4-,5+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDMCBJHCVCBFY-CRCLSJGQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@@H]1CO)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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